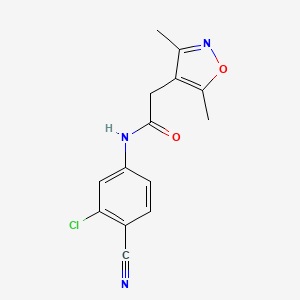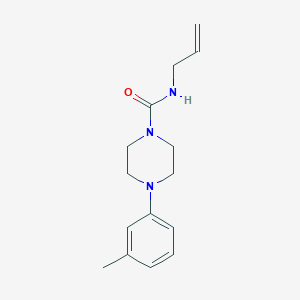
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile, commonly known as BPYC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BPYC is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. Due to its unique structural features, BPYC has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Scientific Research Applications
BPYC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 has been shown to play a crucial role in cell proliferation, survival, and angiogenesis. BPYC has been reported to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, BPYC has been shown to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
In inflammation, CK2 has been implicated in the regulation of inflammatory cytokines and chemokines. BPYC has been reported to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglial cells. BPYC has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
In neurodegenerative disorders, CK2 has been shown to modulate the activity of various proteins involved in neuronal survival and function. BPYC has been reported to protect against neuronal cell death induced by oxidative stress and excitotoxicity. Moreover, BPYC has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
BPYC exerts its biological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, BPYC modulates the phosphorylation status of its substrates, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
BPYC has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress and excitotoxicity. Moreover, BPYC has been reported to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
Advantages and Limitations for Lab Experiments
BPYC has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to modulate a wide range of cellular processes, and its potential therapeutic applications in various diseases. However, BPYC also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
Future Directions
There are several future directions for research on BPYC, including the development of novel synthetic methods to improve its yield and purity, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of new therapeutic applications. Moreover, the elucidation of the molecular mechanisms underlying the biological effects of BPYC and the identification of its downstream targets will provide valuable insights into the role of CK2 in various cellular processes. Finally, the development of BPYC-based therapeutics for cancer, inflammation, and neurodegenerative disorders holds great promise for the treatment of these diseases.
Synthesis Methods
The synthesis of BPYC involves the reaction of 2-aminopyridine with 1,2-dicyano-benzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of BPYC as a yellow crystalline solid. The purity and yield of the product can be enhanced by recrystallization and chromatography techniques.
properties
IUPAC Name |
2-(benzimidazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGUPOZMBNZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)




![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
